6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
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Overview
Description
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H5ClN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic heterocycle known for its wide range of applications in medicinal chemistry and drug discovery . This compound is often used in research due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
It has been used as a fluorescent probe for monitoring ph changes, indicating its potential interaction with hydrogen ions .
Mode of Action
The compound interacts with its environment in a pH-dependent manner. As the concentration of hydrogen ions (H+) increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption is reversible and occurs in a very short response time, indicating the compound’s sensitivity and selectivity to pH changes .
Result of Action
The compound’s action results in real-time imaging of pH changes. For instance, it has been used to monitor pH changes in yeast . The compound’s high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it an effective tool for such applications .
Action Environment
The action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is influenced by the pH of its environment. Its effectiveness as a pH probe is optimal in environments with a pH value between 3.0 and 7.0 . Environmental factors that alter the pH can therefore influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in phosphorylation states of proteins, thereby affecting cellular functions. Additionally, this compound can bind to specific proteins, modulating their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit transcription factors, resulting in the upregulation or downregulation of target genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The final step involves chlorination to introduce the chlorine atom at the 6-position and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological processes and pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different substituents at the 6-position or other positions on the ring.
Uniqueness
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications in drug discovery .
Properties
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXJEPFTQCNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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